![molecular formula C22H16ClN3O4 B3738882 2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B3738882.png)
2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide
Overview
Description
2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is commonly referred to as DMNB-chloride, and it is a fluorescent probe that can be used to detect protein kinase activity in cells.
Mechanism of Action
DMNB-chloride works by binding to the ATP-binding site of protein kinases. When a protein kinase is active, it phosphorylates a substrate, transferring a phosphate group from ATP to the substrate. DMNB-chloride is designed to mimic ATP and can be phosphorylated by active protein kinases. Once phosphorylated, DMNB-chloride becomes fluorescent, allowing researchers to detect protein kinase activity in live cells.
Biochemical and Physiological Effects:
DMNB-chloride is a non-toxic compound that has no known physiological effects. It is designed to be used as a research tool and not as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of DMNB-chloride is its ability to detect protein kinase activity in live cells, allowing researchers to study protein kinase function and regulation in real-time. Another advantage is its high sensitivity, which allows for the detection of low levels of protein kinase activity. However, one limitation of DMNB-chloride is its specificity, as it can also be phosphorylated by other enzymes that use ATP as a substrate. This can lead to false positives in experiments.
Future Directions
There are several future directions for DMNB-chloride research. One area of interest is the development of more specific fluorescent probes for protein kinases. Another area of interest is the use of DMNB-chloride in drug discovery, as protein kinases are important drug targets. Additionally, DMNB-chloride could be used to study the role of protein kinases in disease states, such as cancer. Overall, DMNB-chloride has the potential to be a valuable tool in scientific research and drug discovery.
Scientific Research Applications
DMNB-chloride has been used in a variety of scientific research applications, including the detection of protein kinase activity in cells. Protein kinases are enzymes that are involved in cell signaling pathways and are important targets for drug development. DMNB-chloride can be used to detect the activity of protein kinases in live cells, allowing researchers to study their function and regulation.
properties
IUPAC Name |
2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-9-13(2)20-19(10-12)25-22(30-20)14-3-5-15(6-4-14)24-21(27)17-11-16(26(28)29)7-8-18(17)23/h3-11H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSYXKCMLADANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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